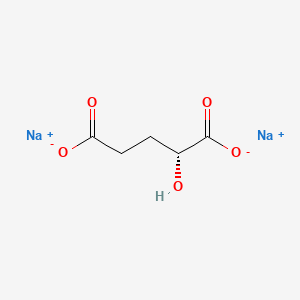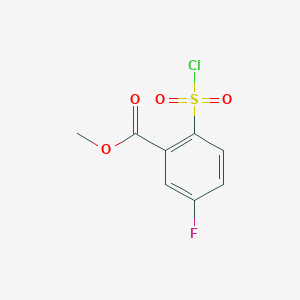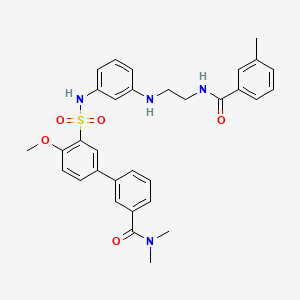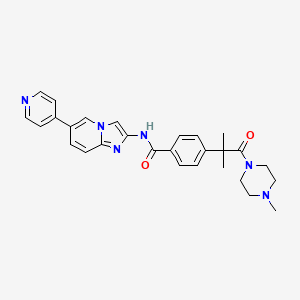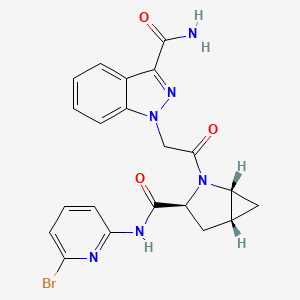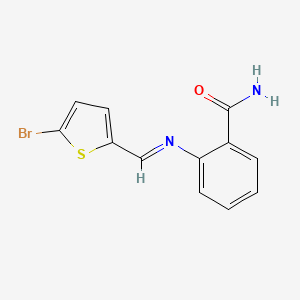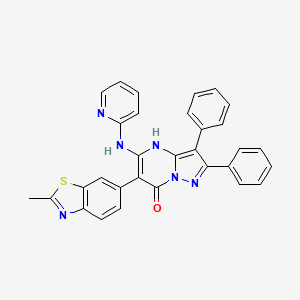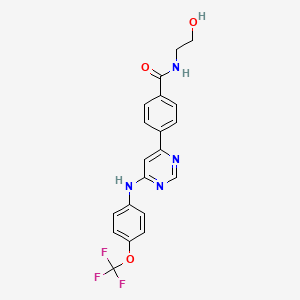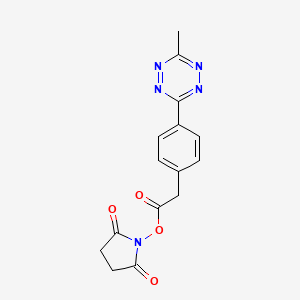
Methyltetrazine-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-N-hydroxysuccinimide ester is a chemical compound that features a methyltetrazine moiety and an N-hydroxysuccinimide ester group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with primary amines. The methyltetrazine group is particularly reactive towards trans-cyclooctenes, making it a valuable tool in bioorthogonal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-N-hydroxysuccinimide ester typically involves the reaction of methyltetrazine with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of Methyltetrazine-N-hydroxysuccinimide ester follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency in the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Methyltetrazine-N-hydroxysuccinimide ester primarily undergoes substitution reactions. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for modifying biomolecules.
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues or aminosilane-coated surfaces.
Conditions: Neutral or slightly basic pH, typically around pH 7-8, at room temperature.
Major Products: The major product formed from the reaction of Methyltetrazine-N-hydroxysuccinimide ester with primary amines is a stable amide bond. This covalent bond is robust and resistant to hydrolysis, making it ideal for bioconjugation applications.
Aplicaciones Científicas De Investigación
Methyltetrazine-N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and selective conjugation of biomolecules.
Biology: Employed in the labeling and tracking of proteins, nucleic acids, and other biomolecules in live cells.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the modification of surfaces and materials for enhanced functionality and performance.
Mecanismo De Acción
The mechanism of action of Methyltetrazine-N-hydroxysuccinimide ester involves the formation of covalent bonds with primary amines. The N-hydroxysuccinimide ester group reacts with the amine group to form a stable amide bond. The methyltetrazine moiety can further react with trans-cyclooctenes through an inverse electron-demand Diels-Alder reaction, enabling bioorthogonal labeling and conjugation.
Comparación Con Compuestos Similares
Methyltetrazine-N-hydroxysuccinimide ester is unique due to its dual functionality, combining the reactivity of the N-hydroxysuccinimide ester with the bioorthogonal properties of the methyltetrazine group. Similar compounds include:
Tetrazine-PEG5-N-hydroxysuccinimide ester: Features a polyethylene glycol spacer for increased solubility and flexibility.
Dibenzocyclooctyne-N-hydroxysuccinimide ester: Utilized for strain-promoted azide-alkyne cycloaddition reactions.
Maleimide-PEG-succinimidyl ester: Commonly used for thiol-reactive bioconjugation.
These compounds share similar applications in bioconjugation and click chemistry but differ in their specific reactivity and functional groups.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-9-16-18-15(19-17-9)11-4-2-10(3-5-11)8-14(23)24-20-12(21)6-7-13(20)22/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHJLZOOHNOUCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)ON3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

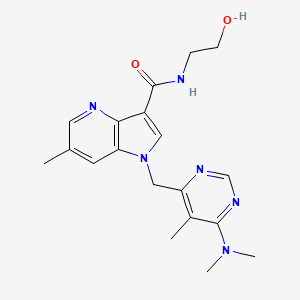
![3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid](/img/structure/B608918.png)
